5-Bromo-2-ethylthiophene-3-carbaldehyde

Catalog No.
S15673335
CAS No.
M.F
C7H7BrOS
M. Wt
219.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-ethylthiophene-3-carbaldehyde

Product Name

5-Bromo-2-ethylthiophene-3-carbaldehyde

IUPAC Name

5-bromo-2-ethylthiophene-3-carbaldehyde

Molecular Formula

C7H7BrOS

Molecular Weight

219.10 g/mol

InChI

InChI=1S/C7H7BrOS/c1-2-6-5(4-9)3-7(8)10-6/h3-4H,2H2,1H3

InChI Key

UYBNKQQOBUUKDC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(S1)Br)C=O

5-Bromo-2-ethylthiophene-3-carbaldehyde is an organic compound with the molecular formula C7H7BrOS\text{C}_7\text{H}_7\text{BrOS} and a molecular weight of 219.10 g/mol. It features a thiophene ring substituted with a bromine atom and an aldehyde group, making it a member of the thiophene derivatives family. The compound is primarily recognized for its potential applications in organic synthesis and medicinal chemistry due to the reactivity of its functional groups.

Typical of aldehydes and brominated compounds:

  • Nucleophilic Addition: The carbonyl group of the aldehyde can react with nucleophiles, leading to the formation of alcohols or other functional groups.
  • Condensation Reactions: It can participate in condensation reactions to form imines or Schiff bases when reacted with primary amines.
  • Electrophilic Aromatic Substitution: The bromine substituent can facilitate electrophilic aromatic substitution reactions on the thiophene ring, allowing for further functionalization.

The synthesis of 5-Bromo-2-ethylthiophene-3-carbaldehyde typically involves several steps:

  • Bromination: Starting from 2-ethylthiophene, bromination can be achieved using bromine in the presence of a catalyst or under UV light.
  • Formylation: The introduction of the aldehyde group can be accomplished via Vilsmeier-Haack formylation using phosphorus oxychloride and dimethylformamide.
  • Purification: The product is usually purified through recrystallization or chromatography techniques to achieve the desired purity.

5-Bromo-2-ethylthiophene-3-carbaldehyde has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical chemistry.
  • Material Science: Its derivatives can be used in the development of conductive polymers and organic electronic materials.
  • Biological Research: Compounds derived from it may be explored for their biological activity, contributing to drug discovery efforts.

Interaction studies involving 5-Bromo-2-ethylthiophene-3-carbaldehyde would typically focus on its reactivity with biological molecules or other chemical species. For example, its ability to form adducts with amino acids or proteins could be investigated to assess its potential as a drug candidate or therapeutic agent.

Several compounds share structural similarities with 5-Bromo-2-ethylthiophene-3-carbaldehyde, including:

Compound NameMolecular FormulaUnique Features
5-Bromo-3-thiophenecarbaldehydeC5H3BrOS\text{C}_5\text{H}_3\text{BrOS}Contains a bromine atom at position 5
5-Bromo-2-thiophenecarboxaldehydeC5H3BrO2\text{C}_5\text{H}_3\text{BrO}_2Contains a carboxylic acid functional group
5-Bromo-2-methylthiophene-3-carbaldehydeC7H7BrOS\text{C}_7\text{H}_7\text{BrOS}Methyl group instead of ethyl

These compounds highlight the diversity within thiophene derivatives while showcasing how variations in substituents can influence their chemical behavior and biological activity.

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Exact Mass

217.94010 g/mol

Monoisotopic Mass

217.94010 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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